1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate
CAS No.: 111381-89-6
Cat. No.: VC21353491
Molecular Formula: C7H2ClF5
Molecular Weight: 390.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111381-89-6 |
|---|---|
| Molecular Formula | C7H2ClF5 |
| Molecular Weight | 390.6 g/mol |
| IUPAC Name | 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C24H38O4/c1-5-9-13-20(12-6-2)18-28-24(26)22-15-11-10-14-21(22)23(25)27-17-16-19(7-3)8-4/h10-11,14-15,19-20H,5-9,12-13,16-18H2,1-4H3 |
| Standard InChI Key | ZEJZEEQJSOINEV-UHFFFAOYSA-N |
| SMILES | CCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCCC(CC)CC |
| Canonical SMILES | CCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCCC(CC)CC |
Introduction
Chemical Structure and Properties
Molecular Identification and Structural Characteristics
1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate is identified by its CAS number 111381-89-6 and possesses a distinct chemical structure characterized by a benzene-1,2-dicarboxylate core with two different ester groups attached. The molecule contains a central benzene ring with two carboxylate groups positioned at the 1,2-positions, creating an ortho-disubstituted aromatic system. The first carboxylate group is bonded to a 3-ethylpentyl moiety, while the second is connected to a 2-propylhexyl group, both through ester linkages. These branched alkyl chains contribute significantly to the compound's properties and applications .
The molecular formula for this compound is C₂₄H₃₈O₄, reflecting its carbon backbone, hydrogen content, and four oxygen atoms that are present in the two ester functional groups. The structural representation can be described using standardized chemical notation systems including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier), which provide unique text representations of the chemical structure, ensuring precise identification across chemical databases and literature .
| Chemical Identifiers | Details |
|---|---|
| CAS Number | 111381-89-6 |
| Molecular Formula | C₂₄H₃₈O₄ |
| Molecular Weight | 390.6 g/mol |
| IUPAC Name | 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate |
| InChI | InChI=1S/C24H38O4/c1-5-9-13-20(12-6-2)18-28-24(26)22-15-11-10-14-21(22)23(25)27-17-16-19(7-3)8-4/h10-11,14-15,19-20H,5-9,12-13,16-18H2,1-4H3 |
| InChIKey | ZEJZEEQJSOINEV-UHFFFAOYSA-N |
| SMILES | CCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCCC(CC)CC |
Industrial Applications
Use as a Plasticizer
The primary industrial application of 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate is as a plasticizer in polymer formulations. As a phthalate derivative, it functions by inserting itself between polymer chains, effectively reducing the intermolecular forces that normally cause rigidity. This mechanism of action results in improved flexibility, durability, and processability of the polymer materials. The specific alkyl chain structure of this compound, featuring both 3-ethylpentyl and 2-propylhexyl groups, may provide unique plasticizing properties that distinguish it from other phthalate esters.
The compound's effectiveness as a plasticizer can be attributed to several structural features. The benzene-1,2-dicarboxylate core provides the necessary compatibility with aromatic polymer systems, while the branched alkyl chains contribute to its ability to disrupt crystalline domains within the polymer matrix. The relatively high molecular weight of 390.6 g/mol may also contribute to reduced volatility and migration compared to lower molecular weight plasticizers, potentially improving the longevity of the plasticized materials .
Relationship to Other Plasticizer Compositions
Patent literature indicates that 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate belongs to a broader class of dicarboxylic ester plasticizers. Structural analogs with varying alkyl chain compositions are described in patent applications related to plasticizer compositions for polymer formulations. Specifically, the 2-propylhexyl group, which is present in the target compound, is mentioned among several alkyl groups (including n-octyl, isooctyl, 2-ethylhexyl, isononyl, and 2-propylheptyl) that can be incorporated into effective plasticizer molecules .
This positioning within a larger family of dicarboxylic ester plasticizers suggests that 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate may offer specific advantages in certain applications, perhaps related to its unique combination of alkyl chain lengths and branching patterns. The incorporation of both 3-ethylpentyl and 2-propylhexyl groups in a single molecule may provide a balance of properties that is advantageous for specific polymer systems or processing conditions .
Research Significance
Structure-Property Relationships
The distinct chemical structure of 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate makes it a valuable model compound for studying structure-property relationships in ester-based interactions. The presence of two different branched alkyl chains (3-ethylpentyl and 2-propylhexyl) on the same benzene-1,2-dicarboxylate core creates an asymmetric molecule with potentially unique physical and chemical properties. Studying these properties can provide insights into the influence of molecular asymmetry on plasticizer performance, compatibility with different polymer systems, and environmental behavior.
Research into this compound can also contribute to understanding the effects of alkyl chain branching on plasticizer efficiency. The branched nature of both alkyl chains may confer advantages in terms of polymer compatibility and migration resistance compared to linear analogs. Comparative studies between this compound and structural variants with different alkyl substitution patterns could yield valuable information for the design of next-generation plasticizers with improved performance characteristics .
Analytical Characterization Methods
Spectroscopic Identification
The identification and characterization of 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate typically relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would be valuable for confirming the structure, including the presence and positions of the two different ester groups and their respective alkyl chains. Characteristic signals for aromatic protons of the benzene ring (typically in the 7-8 ppm range), ester linkages, and the various methyl, methylene, and methine groups in the branched alkyl chains would provide definitive structural information .
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the ester carbonyl groups (typically around 1720-1740 cm⁻¹), aromatic C=C stretching, and C-H stretching vibrations from the alkyl chains. Mass spectrometry, particularly when coupled with chromatographic separation techniques, would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. These analytical approaches, combined with the unique identifiers such as InChI and SMILES codes, enable precise identification and quality control of this compound in research and industrial settings .
Chromatographic Analysis
Chromatographic techniques are essential for both the purification and analysis of 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate. High-Performance Liquid Chromatography (HPLC), typically with reversed-phase columns, would be suitable for separating this compound from structurally similar analogs or potential impurities. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), would provide both separation capabilities and structural information, although the relatively high molecular weight may necessitate specialized high-temperature GC conditions .
For quantitative analysis of the compound in complex matrices, such as polymer formulations or environmental samples, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would offer the necessary sensitivity and selectivity. The development of reliable analytical methods for this compound is essential for quality control in industrial applications, environmental monitoring, and research activities focused on its properties and behavior .
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